molecular formula C9H12N4 B13629934 3-(hydrazinylmethyl)-1-methyl-1H-indazole

3-(hydrazinylmethyl)-1-methyl-1H-indazole

Cat. No.: B13629934
M. Wt: 176.22 g/mol
InChI Key: WFJDGKVKIAFKNY-UHFFFAOYSA-N
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Description

3-(hydrazinylmethyl)-1-methyl-1H-indazole is a heterocyclic compound that features an indazole core with a hydrazinylmethyl substituent at the 3-position and a methyl group at the 1-position. Indazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydrazinylmethyl)-1-methyl-1H-indazole typically involves the reaction of 1-methyl-1H-indazole-3-carbaldehyde with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The aldehyde group of the indazole reacts with hydrazine to form the hydrazone intermediate, which subsequently cyclizes to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(hydrazinylmethyl)-1-methyl-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 4 and 5.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of hydrazones or primary amines.

    Substitution: Formation of halogenated or nitrated indazole derivatives.

Scientific Research Applications

3-(hydrazinylmethyl)-1-methyl-1H-indazole has been explored in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-(hydrazinylmethyl)-1-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the indazole core can interact with receptor binding sites, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-indazole: Lacks the hydrazinylmethyl group, making it less reactive in certain chemical reactions.

    3-(aminomethyl)-1-methyl-1H-indazole: Similar structure but with an amino group instead of a hydrazinyl group.

    3-(hydrazinylmethyl)-1H-indazole: Lacks the methyl group at the 1-position.

Uniqueness

3-(hydrazinylmethyl)-1-methyl-1H-indazole is unique due to the presence of both the hydrazinylmethyl and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

(1-methylindazol-3-yl)methylhydrazine

InChI

InChI=1S/C9H12N4/c1-13-9-5-3-2-4-7(9)8(12-13)6-11-10/h2-5,11H,6,10H2,1H3

InChI Key

WFJDGKVKIAFKNY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CNN

Origin of Product

United States

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